N(1)-Ethylchlorpropamide
Description
N(1)-Ethylchlorpropamide is a synthetic compound structurally related to chlorpropamide, a sulfonylurea-class antidiabetic agent. The ethyl group at the N(1) position and the chlorine substituent on the aromatic ring influence its physicochemical and biological properties, distinguishing it from other derivatives .
Properties
CAS No. |
117048-15-4 |
|---|---|
Molecular Formula |
C12H17ClN2O3S |
Molecular Weight |
304.79 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1-ethyl-3-propylurea |
InChI |
InChI=1S/C12H17ClN2O3S/c1-3-9-14-12(16)15(4-2)19(17,18)11-7-5-10(13)6-8-11/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
InChI Key |
IDWPUWOESPFVNC-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCNC(=O)N(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |
Other CAS No. |
117048-15-4 |
Synonyms |
N(1)-EtCP N(1)-ethylchlorpropamide N1-ethylchlorpropamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with N(1)-Ethylchlorpropamide, enabling comparative analysis of substituent effects and applications.
Ethcathinone Hydrochloride
- Structure: N-Ethyl-2-amino-1-phenylpropan-1-one hydrochloride.
- Key Features: A cathinone derivative with a phenyl ring and ethylamine side chain. Lacks a chlorine substituent.
- Pharmacology: Acts as a central nervous system stimulant via dopamine/norepinephrine reuptake inhibition. Lower lipophilicity compared to chlorinated analogs reduces blood-brain barrier penetration .
- Toxicity : Associated with tachycardia, hypertension, and neurotoxicity in chronic use .
4-Chloroethcathinone (4-CEC) Hydrochloride
- Structure: N-Ethyl-2-amino-1-(4-chlorophenyl)propan-1-one hydrochloride.
- Key Features: Chlorine at the para position enhances lipophilicity and metabolic stability versus ethcathinone.
- Pharmacology: Increased potency in dopamine transporter inhibition compared to ethcathinone due to chlorine’s electron-withdrawing effects .
- Toxicity : Higher risk of hepatotoxicity and cardiotoxicity linked to prolonged half-life .
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide Hydrochloride (EDC·HCl)
- Structure: 3-(Ethyliminomethylideneamino)-N,N-dimethylpropan-1-amine hydrochloride.
- Key Features: Ethyl and dimethylaminopropyl groups enable its use as a carboxyl-activating coupling reagent.
- Applications : Widely used in peptide synthesis and bioconjugation. The chlorine absence and carbodiimide functionality distinguish it from this compound in reactivity .
- Safety : Causes respiratory and skin irritation but lacks systemic toxicity at standard doses .
Data Table: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight | Key Substituents | Pharmacological Activity | Toxicity Profile |
|---|---|---|---|---|---|
| This compound* | Not reported | Not reported | N(1)-ethyl, Cl-aryl | Hypothesized sulfonylurea activity | Limited data |
| Ethcathinone HCl | C₁₁H₁₆ClNO | 213.70 | Phenyl, ethylamine | CNS stimulant | Neurotoxicity, hypertension |
| 4-CEC HCl | C₁₁H₁₅Cl₂NO | 248.15 | 4-Cl-phenyl, ethylamine | Enhanced dopamine inhibition | Hepatotoxicity, cardiotoxicity |
| EDC·HCl | C₈H₁₈ClN₃ | 191.70 | Ethyl, dimethylaminopropyl | Carbodiimide coupling agent | Irritant, low systemic toxicity |
*Theoretical structure inferred from analogs.
Research Findings and Limitations
- Cathinone Derivatives: Chlorinated analogs like 4-CEC exhibit higher potency but greater toxicity, suggesting a trade-off in therapeutic design .
- Carbodiimides : EDC·HCl’s utility in bioconjugation highlights the role of ethyl groups in stabilizing reactive intermediates .
- Gaps in this compound Data: No direct studies exist; inferences rely on structural analogs. Further research is needed to validate its pharmacokinetics and toxicity.
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